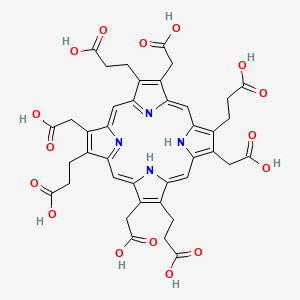

Uroporphyrin I

描述

属性

CAS 编号 |

607-14-7 |

|---|---|

分子式 |

C40H38N4O16 |

分子量 |

830.7 g/mol |

IUPAC 名称 |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI 键 |

MOTVYDVWODTRDF-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |

规范 SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |

相关CAS编号 |

68929-06-6 (di-hydrochloride) |

同义词 |

2,7,12,17-porphinetetrapropionic acid uroporphyrin I uroporphyrin I, dihydrochloride |

产品来源 |

United States |

Foundational & Exploratory

The Role of Uroporphyrin I in Heme Biosynthesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heme, an essential prosthetic group for a multitude of vital proteins, is synthesized through a highly regulated eight-enzyme pathway. A critical juncture in this pathway is the formation of the asymmetric macrocycle, uroporphyrinogen III, the universal precursor to all physiological tetrapyrroles including heme, chlorophylls, and cobalamins. This document provides a detailed examination of uroporphyrin I, a non-functional isomer of uroporphyrinogen III, whose formation and accumulation are indicative of a severe metabolic disorder. We will delve into its biochemical origins, its role as a biomarker for Congenital Erythropoietic Porphyria (CEP), the quantitative analysis of its accumulation, and the experimental methodologies employed in its study.

The Heme Biosynthesis Pathway: A Bifurcation Point

The synthesis of heme is a conserved pathway initiated in the mitochondria, proceeding into the cytosol, and concluding back in the mitochondria.[1][2] The formation of the first tetrapyrrolic intermediate, the linear molecule hydroxymethylbilane (HMB), from four molecules of porphobilinogen (PBG) is catalyzed by the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase.[3][4]

At this stage, the pathway reaches a crucial bifurcation. The vast majority of HMB is acted upon by uroporphyrinogen III synthase (UROS) . This enzyme masterfully catalyzes the cyclization of the linear HMB, while simultaneously inverting the final D-pyrrole ring to form the asymmetric, physiologically essential uroporphyrinogen III .[5][6][7][8]

However, in the absence of or with deficient activity of UROS, HMB undergoes a spontaneous, non-enzymatic cyclization to form the symmetric and non-functional isomer, uroporphyrinogen I .[3][9][10][11] This molecule, and its subsequent metabolic product, coproporphyrinogen I, cannot be further utilized in the heme synthesis pathway.[1][4][9]

Pathophysiology: this compound and Congenital Erythropoietic Porphyria (CEP)

A deficiency in UROS activity, resulting from mutations in the UROS gene, leads to the autosomal recessive disorder known as Congenital Erythropoietic Porphyria (CEP), or Günther's disease.[6][12] The resulting accumulation of uroporphyrinogen I and its downstream product, coproporphyrinogen I, is the biochemical hallmark of this severe condition.[1][13] These porphyrinogens are readily oxidized to their corresponding porphyrins (this compound and coproporphyrin I), which are cytotoxic and accumulate in various tissues.[4][9][14]

The key clinical manifestations of CEP are driven by the deposition of these non-functional type I porphyrins:

-

Severe Cutaneous Photosensitivity: Porphyrins deposited in the skin, upon exposure to light (especially in the Soret band, ~400 nm), generate reactive oxygen species that cause severe blistering, skin friability, and may lead to mutilating deformities.[1]

-

Hemolysis: The accumulation of porphyrins within erythrocytes leads to their premature destruction (intravascular hemolysis), resulting in hemolytic anemia.[1]

-

Erythrodontia: Deposition in teeth results in a reddish-brown discoloration, which fluoresces under UV light.

-

Colored Urine: Excretion of large amounts of this compound turns the urine red.

Quantitative Data Analysis

The diagnosis and monitoring of CEP rely on the quantitative measurement of porphyrins in various biological samples. The dramatic increase in type I isomers is pathognomonic.

Table 1: Reference Ranges for Porphyrins in Biological Fluids

| Analyte | Sample Type | Normal Reference Range |

| Uroporphyrin | 24-hour Urine | < 24-30 nmol/24 hours[10][15] |

| Blood | < 2 mcg/dL (<2.4 nmol/L)[16] | |

| Coproporphyrin (Total) | 24-hour Urine | Males: < 230 nmol/24 hoursFemales: < 168 nmol/24 hours[10] |

| Blood | < 2 mcg/dL (<30 nmol/L)[16] | |

| Total Porphyrins | Blood | 0 to 1.0 mcg/dL (0 to 15 nmol/L)[16] |

Note: In CEP, urinary uroporphyrin levels can be massively elevated, often hundreds or thousands of times the upper limit of normal, with the vast majority being the type I isomer.[17]

Table 2: Enzyme Activity and Kinetic Parameters

| Enzyme | Source | Parameter | Value |

| Uroporphyrinogen III Synthase (UROS) | Normal Human Erythrocytes | Mean Activity | 7.41 ± 1.35 units/mg protein[18] |

| CEP Homozygotes | Activity | Markedly decreased[18] | |

| CEP Heterozygotes | Activity | ~50% of normal activity[18] | |

| Uroporphyrinogen Decarboxylase (UROD) | Human Erythrocytes | Substrate Affinity | Higher for type III isomers vs. type I isomers[5] |

| Human | Km (for Uro'gen III) | 7 x 10-8 M[2] | |

| Human | kcat (for Uro'gen III) | 0.16 s-1[2] |

Experimental Protocols

Quantification of Urinary Porphyrin Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for separating and quantifying uroporphyrin and coproporphyrin isomers.[1][6][9][15]

Methodology:

-

Sample Preparation:

-

Oxidation:

-

Chromatographic Separation:

-

The oxidized sample is injected into a reversed-phase HPLC system.

-

A C18 column is commonly used.

-

A gradient elution is performed using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). This separates the porphyrins based on the number of carboxylic acid groups.

-

-

Detection and Quantification:

-

The eluent passes through a fluorescence detector.

-

Porphyrins are excited at a wavelength around 400-410 nm (the Soret band), and emission is monitored at ~620 nm or ~650 nm.[7][17]

-

The retention times of the peaks are compared to known standards to identify uroporphyrin, coproporphyrin, and their respective I and III isomers.

-

Peak areas are integrated and compared to a calibration curve to quantify the concentration of each porphyrin.[9]

-

Uroporphyrinogen III Synthase (UROS) Activity Assay

Measuring UROS activity is crucial for the definitive diagnosis of CEP. A common method is the coupled-enzyme assay.[18]

Methodology:

-

Source Material:

-

Enzyme activity is typically measured in erythrocyte lysates obtained from a whole blood sample.

-

-

Coupled Reaction Principle:

-

The natural substrate for UROS, HMB, is highly unstable. Therefore, it is generated in situ.

-

The assay starts with the stable precursor, porphobilinogen (PBG).

-

A source of HMBS (e.g., heat-treated erythrocyte lysate, which inactivates UROS but leaves HMBS active) is added to convert PBG into HMB.[18]

-

-

UROS Reaction:

-

The patient's erythrocyte lysate (the source of UROS to be tested) is added to the reaction mixture containing the newly generated HMB.

-

The UROS in the sample converts HMB into a mixture of uroporphyrinogen III (enzymatic product) and uroporphyrinogen I (spontaneous product).

-

The reaction is incubated at 37°C for a defined period.

-

-

Termination and Analysis:

-

The reaction is stopped (e.g., with trichloroacetic acid).

-

The uroporphyrinogen products are oxidized to fluorescent uroporphyrins.

-

The resulting this compound and III isomers are separated and quantified by HPLC with fluorescence detection, as described in Protocol 4.1.

-

-

Calculation of Activity:

-

UROS activity is calculated based on the amount of uroporphyrin III formed per unit of time per milligram of protein. The ratio of isomer III to isomer I is a key indicator of enzyme function.

-

Conclusion and Future Directions

This compound is not merely a metabolic curiosity but a critical biomarker whose presence signifies a profound disruption in heme biosynthesis. Its formation via the spontaneous cyclization of hydroxymethylbilane is a direct consequence of deficient uroporphyrinogen III synthase activity, the enzymatic defect underlying Congenital Erythropoietic Porphyria. The quantification of this compound, alongside its functional counterpart uroporphyrin III, remains the cornerstone for the diagnosis of CEP.

For drug development professionals, understanding this metabolic branch point is crucial. Therapeutic strategies for CEP could involve enzyme replacement therapy, gene therapy to restore functional UROS, or substrate reduction therapies aimed at decreasing the upstream flux of precursors like HMB, thereby reducing the formation of toxic type I porphyrins. Further research into the precise mechanisms of porphyrin-induced cytotoxicity will continue to open new avenues for intervention in this devastating disease.

References

- 1. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 5. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromsystems.com [chromsystems.com]

- 7. A rapid and accurate spectrofluorometric method for quantification and screening of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. shimadzu.com [shimadzu.com]

- 10. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 11. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 12. medlineplus.gov [medlineplus.gov]

- 13. Laboratory diagnosis | International Porphyria Network [new.porphyrianet.org]

- 14. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fractionated urine porphyrins | Synnovis [synnovis.co.uk]

- 16. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 17. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]

- 18. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Isomeric Enigma: A Technical Guide to the Structural Differences of Uroporphyrin I and III

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrins I and III are critical tetrapyrrole isomers in the biosynthesis of heme, chlorophylls, and vitamin B12. While both share the same molecular formula, their structural divergence, arising from the stereospecificity of the enzyme uroporphyrinogen III synthase, dictates their physiological roles and pathological implications. This technical guide provides a comprehensive examination of the structural distinctions between uroporphyrin I and III, detailing their biosynthesis, the enzymatic mechanism of isomerization, and the analytical techniques employed for their differentiation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of porphyrin metabolism and related disorders.

Introduction

Porphyrins are a class of macrocyclic organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The unique arrangement of substituents on these pyrrole rings gives rise to various isomers, with uroporphyrins I and III being of significant biological importance. Uroporphyrinogen III is the universal precursor to a myriad of essential biomolecules, including heme, cytochromes, and chlorophylls.[1][2] Conversely, uroporphyrinogen I is a non-functional isomer, and its accumulation is a hallmark of the debilitating genetic disorder, Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[3] Understanding the subtle yet critical structural differences between these two isomers is paramount for diagnosing and developing therapeutic strategies for porphyrias and for harnessing porphyrin-based compounds in drug development.

The Genesis of Isomeric Divergence: Biosynthesis of this compound and III

The biosynthesis of both uroporphyrinogen isomers begins with the linear tetrapyrrole, hydroxymethylbilane (HMB). The fate of HMB is determined by the presence or absence of the enzyme uroporphyrinogen III synthase (UROS).

-

Formation of Uroporphyrinogen III (The Asymmetric Isomer): In the presence of UROS, HMB undergoes an enzyme-catalyzed intramolecular cyclization. This remarkable reaction involves the inversion of the fourth pyrrole ring (ring D), leading to the formation of the asymmetric uroporphyrinogen III.[3][4] The side chains on the macrocycle follow a distinct AP-AP-AP-PA pattern, where 'A' represents an acetic acid group (-CH₂COOH) and 'P' represents a propionic acid group (-CH₂CH₂COOH).[2]

-

Formation of Uroporphyrinogen I (The Symmetric Isomer): In the absence of a functional UROS enzyme, HMB spontaneously cyclizes in a non-enzymatic fashion. This process results in the formation of the symmetric uroporphyrinogen I, where the side chains are arranged in a repeating AP-AP-AP-AP sequence.[5]

The oxidized forms, this compound and uroporphyrin III, are the colored compounds typically measured in clinical and research settings.

dot

Caption: Biosynthetic pathway of this compound and III from porphobilinogen.

The Core Structural Distinction: A Tale of Two Arrangements

The fundamental structural difference between this compound and uroporphyrin III lies in the arrangement of the acetic acid and propionic acid side chains on the pyrrole rings of the macrocycle.

-

This compound: Possesses a symmetrical arrangement of its side chains, with an alternating pattern of acetic acid and propionic acid groups around the entire macrocycle (AP-AP-AP-AP).[5] This symmetry is a direct result of the non-enzymatic cyclization of hydroxymethylbilane.

-

Uroporphyrin III: Exhibits an asymmetrical arrangement due to the inversion of the fourth pyrrole ring during its enzymatic synthesis. This results in a sequence of AP-AP-AP-PA for the side chains.[2] This specific arrangement is crucial for its role as a precursor in the biosynthesis of other vital porphyrins.

dot

References

The Biological Role of Uroporphyrin I: A Technical Guide to its Function in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrin I is a metabolic byproduct of the heme synthesis pathway, arising from the non-enzymatic cyclization of hydroxymethylbilane. Under normal physiological conditions, its formation is minimal. However, in certain genetic disorders known as porphyrias, particularly congenital erythropoietic porphyria (CEP), deficient activity of the enzyme uroporphyrinogen III synthase leads to the accumulation of this compound and its reduced form, uroporphyrinogen I. This accumulation is cytotoxic and is central to the pathophysiology of these diseases. While long considered an inert byproduct, recent evidence suggests this compound may have direct biological effects, including the stimulation of collagen biosynthesis, contributing to the cutaneous manifestations of porphyrias. This technical guide provides an in-depth exploration of the biological function of this compound in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways.

Introduction: The Heme Synthesis Pathway and the Formation of this compound

Heme, an iron-containing porphyrin, is an essential prosthetic group for a multitude of proteins involved in oxygen transport, drug metabolism, and cellular respiration.[1][2] Its biosynthesis is a highly regulated, eight-step enzymatic pathway. A critical juncture in this pathway is the conversion of the linear tetrapyrrole, hydroxymethylbilane, into the cyclic uroporphyrinogen III by the enzyme uroporphyrinogen III synthase (UROS).[3][4]

In the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, a symmetric isomer of uroporphyrinogen III.[5] Uroporphyrinogen I is then oxidized to the stable, red-pigmented this compound.[6] Unlike uroporphyrinogen III, uroporphyrinogen I cannot be further metabolized to protoporphyrin IX and heme.[5] Consequently, it accumulates in tissues and is excreted in the urine and feces of individuals with certain porphyrias.[6]

Quantitative Data on this compound

The accumulation of this compound is a hallmark of specific porphyrias. The following tables summarize key quantitative data related to this compound in both pathological and enzymatic contexts.

Table 1: this compound Levels in Congenital Erythropoietic Porphyria (CEP)

| Biological Sample | Patient Cohort | This compound Concentration | Reference |

| Urine | CEP Patients | Markedly increased levels | [7] |

| Erythrocytes | CEP Patients | Markedly increased levels | [7] |

| Amniotic Fluid | CEP-affected Fetus | Markedly increased levels | [7] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km Value | Organism/Tissue | Reference |

| Uroporphyrinogen I Synthase | Porphobilinogen | 6 x 10-6 M | Human Erythrocytes | [8] |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen I | Higher Km than for isomer III | Human Erythrocytes | [9] |

Table 3: this compound-Stimulated Collagen Synthesis in Human Skin Fibroblasts

| This compound Concentration | Fold Increase in Collagen Accumulation | Condition | Reference |

| Not specified | 1.5 to 2.7-fold | In the presence or absence of UV light | [10][11] |

| Not specified | 2.7-fold | In the incubation medium | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and other porphyrins in urine samples.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Urine samples, calibrators, and controls

-

Hydrochloric acid (HCl)

-

Mobile phase A: Ammonium acetate buffer

-

Mobile phase B: Methanol

-

Internal standard (e.g., mesoporphyrin)

Procedure:

-

Sample Preparation:

-

Protect urine samples from light and store at 2-8°C for up to one week or frozen for longer storage.[13]

-

Acidify an aliquot of the urine sample (and calibrators/controls) by adding a small volume of concentrated HCl to achieve a pH below 2.5.[2]

-

Add the internal standard to the acidified sample.

-

Centrifuge the sample to pellet any precipitate.[2]

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.[13]

-

Perform a gradient elution using mobile phases A and B to separate the porphyrins. A typical run time is 25-30 minutes.[13]

-

Set the fluorescence detector to an excitation wavelength of approximately 400-405 nm and an emission wavelength of around 620-630 nm.[9]

-

-

Data Analysis:

-

Identify and quantify the porphyrin peaks based on their retention times and fluorescence signals relative to the calibrators and the internal standard.

-

Assay of Uroporphyrinogen I Synthase Activity

Objective: To measure the activity of uroporphyrinogen I synthase in erythrocytes.

Materials:

-

Spectrofluorometer

-

Erythrocyte hemolysate

-

Porphobilinogen (PBG) substrate

-

Tris-HCl buffer

-

Trichloroacetic acid (TCA)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the erythrocyte hemolysate and Tris-HCl buffer.

-

Initiate the reaction by adding a known concentration of PBG.[8]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Porphyrin Measurement:

-

Stop the reaction by adding TCA to precipitate the protein.

-

Centrifuge the mixture and transfer the supernatant to a clean tube.

-

Measure the fluorescence of the this compound formed in the supernatant using a spectrofluorometer with excitation at ~405 nm and emission at ~620 nm.

-

-

Calculation:

-

Calculate the enzyme activity based on the amount of this compound produced per unit of time per volume of erythrocytes.

-

Collagen Biosynthesis Assay in Fibroblast Cultures

Objective: To assess the effect of this compound on collagen synthesis by human skin fibroblasts.

Materials:

-

Human skin fibroblast cell culture

-

This compound

-

Radiolabeled proline (e.g., [3H]-proline)

-

Cell culture medium and supplements

-

Scintillation counter

-

Collagenase

Procedure:

-

Cell Culture and Treatment:

-

Culture human skin fibroblasts to near confluence in appropriate culture vessels.

-

Incubate the cells with or without this compound for a specified period (e.g., 24 hours).[12]

-

-

Radiolabeling:

-

Add radiolabeled proline to the culture medium and incubate for a further period (e.g., 24 hours) to allow for its incorporation into newly synthesized proteins, including collagen.[12]

-

-

Sample Preparation:

-

Harvest the cell layer and the culture medium.

-

Precipitate the proteins using a suitable method (e.g., TCA precipitation).

-

-

Collagen Quantification:

-

Method 1: Hydroxyproline Assay:

-

Hydrolyze the protein precipitate.

-

Separate and quantify the radiolabeled hydroxyproline, a unique amino acid in collagen, using chromatography and scintillation counting.[14]

-

-

Method 2: Collagenase Digestion Assay:

-

Treat a portion of the radiolabeled protein with purified bacterial collagenase, which specifically degrades collagen.

-

Measure the radioactivity released into the supernatant after collagenase digestion.

-

-

-

Data Analysis:

-

Compare the amount of radiolabeled collagen in this compound-treated cultures to that in control cultures to determine the effect on collagen synthesis.

-

Visualizing the Role of this compound in Cellular Metabolism

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and relationships involving this compound.

Caption: Heme biosynthesis pathway showing the formation of uroporphyrinogen I.

Caption: Pathophysiological consequences of this compound accumulation.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound, once considered an inconsequential byproduct of a metabolic error, is now understood to be a key pathogenic molecule in certain porphyrias. Its accumulation due to deficient uroporphyrinogen III synthase activity leads to a cascade of cytotoxic effects, most notably severe photosensitivity. Furthermore, emerging evidence of its ability to directly stimulate collagen biosynthesis provides a molecular basis for the sclerodermatous skin changes observed in affected individuals. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to understand, diagnose, and develop therapies for porphyrias and other disorders of heme metabolism. Further investigation into the direct cellular and molecular targets of this compound is warranted to fully elucidate its biological functions and to identify novel therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 4. Biosynthesis of uroporphyrinogens from porphobilinogen: mechanism and the nature of the process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 6. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assay for erythrocyte uroporphyrinogen I synthase activity, with porphobilinogen as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. This compound stimulation of collagen biosynthesis in human skin fibroblasts. A unique dark effect of porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Stimulation of Collagen Biosynthesis in Human Skin Fibroblasts: A UNIQUE DARK EFFECT OF PORPHYRIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. eaglebio.com [eaglebio.com]

- 14. Determination of radiolabelled proline and hydroxyproline in collagen hydrolysates by high-performance liquid chromatography with on-line radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Uroporphyrin I Accumulation in Congenital Erythropoietic Porphyria: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Examination of the Molecular Pathogenesis, Diagnosis, and Quantitation of a Rare Metabolic Disorder

Abstract

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder of heme biosynthesis characterized by the profound accumulation of uroporphyrin I and coproporphyrin I.[1][2] This accumulation is a direct consequence of a severe deficiency in the enzyme uroporphyrinogen III synthase (UROS). The resulting buildup of these non-physiological porphyrin isomers in erythrocytes, plasma, urine, and other tissues leads to the hallmark clinical manifestations of CEP, including severe cutaneous photosensitivity, blistering, hemolytic anemia, and erythrodontia.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular basis of this compound accumulation in CEP, detailed experimental protocols for its quantification and the diagnosis of the disease, and a summary of quantitative data to aid researchers and professionals in drug development.

The Molecular Core of Congenital Erythropoietic Porphyria

The fundamental defect in CEP lies within the heme biosynthetic pathway. Specifically, it is the deficiency of the fourth enzyme in this pathway, uroporphyrinogen III synthase (UROS), that precipitates the disease.[1][6] UROS is responsible for the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic uroporphyrinogen III.[7] In the absence of sufficient UROS activity, hydroxymethylbilane is non-enzymatically converted to the symmetric and non-functional isomer, uroporphyrinogen I.[8][9][10] This uroporphyrinogen I is then further metabolized to coproporphyrinogen I. Both of these type I isomers are subsequently oxidized to the highly stable and phototoxic this compound and coproporphyrin I, which accumulate in the body.[4][8]

The genetic basis for UROS deficiency is rooted in mutations within the UROS gene.[1][11] Over 35 mutations have been identified, with the C73R mutation being the most common, accounting for approximately one-third of all cases.[11] The severity of the clinical phenotype in CEP is often correlated with the degree of residual UROS enzyme activity, which is in turn determined by the specific UROS gene mutations.[2][12]

Quantitative Data on this compound Accumulation

The hallmark of CEP is the massive overproduction of type I porphyrin isomers. The following tables summarize the quantitative data on this compound and coproporphyrin I levels in various biological samples from CEP patients compared to normal reference ranges.

Table 1: Urinary Porphyrin Excretion in CEP

| Analyte | CEP Patients (nmol/24h) | Normal Reference Range (nmol/24h) |

| This compound | 79,000 - 283,000 | < 30 |

| Coproporphyrin I | Predominantly elevated | Not typically measured separately |

| Total Porphyrins | 100-1000 times normal | Varies, but significantly lower |

Data compiled from multiple sources, including[13] and[5].

Table 2: Porphyrin Concentrations in Erythrocytes and Plasma in CEP

| Analyte | Biological Sample | CEP Patients | Normal Reference Range |

| This compound | Erythrocytes | Markedly Increased | Trace amounts |

| Coproporphyrin I | Erythrocytes | Markedly Increased | Trace amounts |

| This compound | Plasma | Markedly Increased | Trace amounts |

| Coproporphyrin I | Plasma | Markedly Increased | Trace amounts |

Qualitative descriptions are used due to variability in reported units across literature. The increase is consistently reported as substantial.

Table 3: Genotype-Phenotype Correlation based on Residual UROS Activity

| UROS Genotype | Residual Enzyme Activity (% of normal) | Clinical Phenotype |

| C73R/C73R | < 1% | Severe, often presenting as nonimmune hydrops fetalis |

| A66V/C73R | Residual, but unstable activity | Mild |

| T228M/C73R | No detectable activity | Moderately severe |

| V82F | High residual activity | Mild |

| Promoter Mutations (e.g., -70C) | ~3% (in vitro) | Severe when combined with another severe allele |

Data compiled from[14],[12], and[15].

Experimental Protocols

Accurate diagnosis and monitoring of CEP rely on precise laboratory measurements. The following sections provide detailed methodologies for key experiments.

Quantification of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of uroporphyrin and coproporphyrin isomers.

Principle: Porphyrins are separated by reverse-phase HPLC based on their polarity and quantified by their characteristic fluorescence.

Specimen Collection and Handling:

-

Collect a 24-hour urine specimen.

-

During collection, the container should be refrigerated and protected from light.[5]

-

Add 5 grams of sodium carbonate to the container before starting the collection to ensure stability.[5]

-

After collection, mix well, measure the total volume, and freeze a 50 mL aliquot in a light-protected container.[5]

Instrumentation:

-

HPLC system with a fluorescence detector.

-

Reverse-phase C18 column.

Reagents:

-

Acetonitrile

-

Methanol

-

1 M Ammonium acetate buffer (pH 5.16)

-

Porphyrin standards (this compound, Coproporphyrin I, etc.)

Procedure:

-

Sample Preparation: Thaw the urine sample and centrifuge to remove any precipitate. No extensive pre-treatment is typically required.[16]

-

Chromatographic Separation:

-

Detection:

-

Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of around 620 nm.[6]

-

-

Quantification:

-

Generate a standard curve using known concentrations of porphyrin standards.

-

Calculate the concentration of each porphyrin in the urine sample by comparing its peak area to the standard curve.

-

Spectrofluorometric Measurement of Total Porphyrins

This method provides a rapid screening for total porphyrin levels.

Principle: Porphyrinogens in the sample are oxidized to their fluorescent porphyrin counterparts. The total fluorescence is then measured at an isosbestic point where uroporphyrin and coproporphyrin have similar molar absorptivity.

Specimen:

-

A random urine sample is sufficient for screening.

Reagents:

-

3 mmol/L Iodine in 3 mol/L HCl

-

0.45 mmol/L Sodium thiosulfate

Procedure:

-

To a 45 µL aliquot of urine, add the iodine solution to oxidize porphyrinogens to porphyrins.[17]

-

Decolorize the sample with the sodium thiosulfate solution.[17]

-

Perform an excitation scan from 350 nm to 440 nm while monitoring the emission at 650 nm.[17]

-

Determine the total porphyrin content at the isosbestic point for uroporphyrin and coproporphyrin.[17]

Uroporphyrinogen III Synthase (UROS) Enzyme Activity Assay

This assay directly measures the deficient enzyme activity in CEP.

Principle: The assay measures the conversion of the substrate, hydroxymethylbilane, to uroporphyrinogen III by UROS in a cell lysate. The uroporphyrinogen products are then oxidized and quantified by HPLC.

Specimen:

-

Erythrocytes or cultured lymphoblasts.

Reagents:

-

Porphobilinogen (for the coupled-enzyme assay)

-

Hydroxymethylbilane synthase (can be obtained from heat-treated erythrocyte lysates for the coupled-enzyme assay)[18]

-

Synthetic hydroxymethylbilane (for the direct assay)[18]

-

Tris-HCl buffer (pH 8.2)

-

Reagents for HPLC analysis of porphyrins.

Procedure (Coupled-Enzyme Assay):

-

Prepare a lysate from the patient's erythrocytes or lymphoblasts.

-

Incubate the lysate with porphobilinogen and a source of hydroxymethylbilane synthase. This will generate the UROS substrate, hydroxymethylbilane.[18]

-

The UROS in the patient's lysate will convert the hydroxymethylbilane to uroporphyrinogen III, while the remaining substrate will non-enzymatically form uroporphyrinogen I.

-

Stop the reaction and oxidize the uroporphyrinogens to uroporphyrins.

-

Separate and quantify the this compound and III isomers using HPLC.

-

The UROS activity is determined by the amount of uroporphyrinogen III formed.

Molecular Diagnosis of CEP

Genetic testing confirms the diagnosis and allows for genotype-phenotype correlations.

Principle: The coding regions and intron-exon boundaries of the UROS gene are amplified by Polymerase Chain Reaction (PCR) and sequenced to identify mutations.

Specimen:

-

Genomic DNA extracted from peripheral blood leukocytes.

Procedure:

-

PCR Amplification: Design primers to amplify all exons and flanking intronic regions of the UROS gene.

-

DNA Sequencing: Sequence the PCR products using Sanger sequencing.

-

Sequence Analysis: Compare the patient's DNA sequence to the reference UROS gene sequence to identify any mutations.

-

Mutation Confirmation: If a novel mutation is found, its pathogenicity can be further investigated by expressing the mutant protein in E. coli and measuring its residual enzymatic activity.[10]

Mandatory Visualizations

Heme Biosynthesis Pathway in CEP

Caption: Heme biosynthesis pathway highlighting the UROS deficiency in CEP.

Experimental Workflow for CEP Diagnosis

Caption: A typical experimental workflow for the diagnosis of CEP.

Conclusion

The accumulation of this compound is the central pathological event in congenital erythropoietic porphyria, directly resulting from a deficiency in uroporphyrinogen III synthase. This technical guide has provided a detailed overview of the molecular underpinnings of this rare disease, a compilation of quantitative data on porphyrin accumulation, and comprehensive experimental protocols for its diagnosis and study. The provided information and visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working towards a better understanding and treatment of this debilitating disorder.

References

- 1. spmi.pt [spmi.pt]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. Congenital erythropoietic porphyria: a novel uroporphyrinogen III synthase branchpoint mutation reveals underlying wild-type alternatively spliced transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Best practice guidelines on first-line laboratory testing for porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic analysis of the mutations of the uroporphyrinogen III synthase gene in congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Porphyrins in urine, plasma, erythrocytes, bile and faeces in a case of congenital erythropoietic porphyria (Gunther's disease) treated with blood transfusion and iron chelation: lack of benefit from oral charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Porphyria Testing and Diagnosis for Healthcare Providers — United Porphyrias Association [porphyria.org]

- 15. Uroporphyrinogen III synthase erythroid promoter mutations in adjacent GATA1 and CP2 elements cause congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shimadzu.com [shimadzu.com]

- 17. A rapid and accurate spectrofluorometric method for quantification and screening of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Formation of Uroporphyrinogen I from Hydroxymethylbilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spontaneous, non-enzymatic formation of uroporphyrinogen I from its linear tetrapyrrole precursor, hydroxymethylbilane (HMB). In the enzymatic pathway of heme synthesis, HMB is rapidly converted to the physiologically crucial uroporphyrinogen III by the action of uroporphyrinogen III synthase. However, in the absence of this enzyme, HMB undergoes a spontaneous cyclization to form the non-functional uroporphyrinogen I isomer.[1][2][3][4][5] This non-enzymatic pathway is of significant interest in the study of congenital erythropoietic porphyria (CEP), a metabolic disorder characterized by the accumulation of uroporphyrinogen I.[4] This document details the underlying chemical mechanism, summarizes the kinetic and thermodynamic parameters governing the reaction, provides comprehensive experimental protocols for its study, and presents visual representations of the key pathways and workflows.

Introduction

The biosynthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes, is a highly regulated and complex process. A key intermediate in this pathway is the linear tetrapyrrole, hydroxymethylbilane (HMB), also known as preuroporphyrinogen.[5][6] Under normal physiological conditions, HMB is enzymatically cyclized by uroporphyrinogen III synthase to form uroporphyrinogen III, which possesses an asymmetrical arrangement of its acetate and propionate side chains (AP-AP-AP-PA). This specific isomeric form is the sole precursor for all subsequent intermediates in heme synthesis.

However, HMB is an unstable molecule that can undergo a spontaneous, non-enzymatic cyclization to yield uroporphyrinogen I.[1][3][4][5] This isomer is characterized by a symmetrical arrangement of its side chains (AP-AP-AP-AP).[7] Uroporphyrinogen I cannot be further metabolized in the heme synthesis pathway and its accumulation, along with its oxidized product uroporphyrin I, is a hallmark of the genetic disorder congenital erythropoietic porphyria (CEP).[4] Understanding the kinetics and mechanism of this spontaneous reaction is therefore crucial for elucidating the pathophysiology of CEP and for the development of potential therapeutic interventions.

Reaction Mechanism and Kinetics

The spontaneous formation of uroporphyrinogen I from HMB is a first-order intramolecular cyclization reaction. The reaction involves the nucleophilic attack of the terminal α-position of the fourth pyrrole ring on the hydroxymethyl group of the first pyrrole ring, leading to the formation of a methylene bridge and closure of the macrocycle.

While specific kinetic parameters for the non-enzymatic cyclization of HMB are not extensively documented in the literature, the reaction is known to be influenced by factors such as pH and temperature. It is generally understood that at physiological pH and temperature, the enzymatic conversion to uroporphyrinogen III is significantly faster than the spontaneous cyclization to uroporphyrinogen I.

Table 1: Factors Influencing the Spontaneous Cyclization of Hydroxymethylbilane

| Parameter | Effect on Reaction Rate | Rationale |

| pH | Rate is dependent on the protonation state of the pyrrole nitrogens and the hydroxymethyl group. Optimal pH for the enzymatic reaction is around 7.4.[8] The non-enzymatic reaction is expected to be sensitive to pH changes, although a detailed pH-rate profile is not readily available. | The nucleophilicity of the attacking pyrrole and the electrophilicity of the hydroxymethyl carbon are influenced by pH. |

| Temperature | Increased temperature generally increases the rate of the spontaneous cyclization, following the principles of chemical kinetics. | Provides the necessary activation energy for the intramolecular reaction to occur. |

| Presence of Uroporphyrinogen III Synthase | The enzyme significantly accelerates the formation of uroporphyrinogen III, thus outcompeting the spontaneous formation of uroporphyrinogen I. | The enzyme provides a specific catalytic environment that favors the formation of the type III isomer.[9] |

Experimental Protocols

This section provides detailed methodologies for the in vitro study of the spontaneous formation of uroporphyrinogen I from HMB.

Enzymatic Synthesis and Purification of Hydroxymethylbilane (HMB)

Objective: To produce the substrate, HMB, in a controlled enzymatic reaction using purified hydroxymethylbilane synthase (HMBS).

Materials:

-

Porphobilinogen (PBG)

-

Recombinant human hydroxymethylbilane synthase (HMBS)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Ammonium sulfate

-

Anion exchange chromatography column (e.g., Mono Q)

-

Phenyl-Sepharose chromatography column

-

Ultrafiltration devices

-

Spectrophotometer

Protocol:

-

Expression and Purification of HMBS: Express recombinant human HMBS in a suitable expression system (e.g., E. coli). Purify the enzyme using a combination of ammonium sulfate precipitation, anion exchange chromatography, and hydrophobic interaction chromatography.[10] Verify the purity and concentration of the enzyme.

-

Enzymatic Synthesis of HMB:

-

Prepare a reaction mixture containing a known concentration of PBG (e.g., 100 µM) in Tris-HCl buffer (pH 8.0).

-

Initiate the reaction by adding a catalytic amount of purified HMBS.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration to allow for the formation of HMB. The reaction time should be optimized to maximize HMB yield while minimizing its spontaneous cyclization.

-

-

Purification of HMB:

-

Immediately after the enzymatic reaction, the HMB can be used for subsequent experiments. For kinetic studies requiring purified HMB, rapid purification methods such as fast protein liquid chromatography (FPLC) on an anion exchange column can be employed to separate HMB from the enzyme and unreacted substrate. Due to the instability of HMB, this step must be performed quickly and at low temperatures.

-

Monitoring the Spontaneous Cyclization of HMB to Uroporphyrinogen I

Objective: To quantify the rate of spontaneous formation of uroporphyrinogen I from HMB over time.

Materials:

-

Purified HMB solution

-

Reaction buffer at various pH values (e.g., phosphate buffers, Tris buffers)

-

Trichloroacetic acid (TCA) for reaction quenching

-

Iodine solution (for oxidation of uroporphyrinogens to uroporphyrins)

-

Sodium thiosulfate solution (to quench excess iodine)

-

HPLC system with a fluorescence or diode array detector

-

Reversed-phase C18 HPLC column

-

Mobile phase solvents (e.g., methanol, ammonium acetate buffer)

-

This compound and III standards

Protocol:

-

Reaction Setup:

-

Prepare a series of reaction mixtures by diluting the purified HMB solution into the desired reaction buffer at a specific pH and temperature.

-

-

Time-Course Sampling:

-

At defined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution of trichloroacetic acid.

-

-

Oxidation and Sample Preparation:

-

To facilitate detection by HPLC, oxidize the uroporphyrinogen I in the quenched samples to the more stable and fluorescent this compound by adding an iodine solution.

-

After a short incubation, quench the excess iodine with sodium thiosulfate.

-

Centrifuge the samples to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reversed-phase C18 HPLC column.

-

Separate the uroporphyrin isomers using a suitable gradient of mobile phase solvents (e.g., a methanol/ammonium acetate buffer gradient).[11][12][13][14][15]

-

Detect the this compound peak using a fluorescence detector (excitation ~405 nm, emission ~620 nm) or a diode array detector.

-

Quantify the amount of this compound formed at each time point by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

-

Data Analysis:

-

Plot the concentration of uroporphyrinogen I formed as a function of time.

-

Determine the initial rate of the reaction from the linear portion of the curve.

-

Fit the data to a first-order rate equation to determine the rate constant (k) for the spontaneous cyclization. The half-life (t½) of HMB under the tested conditions can be calculated using the formula t½ = 0.693/k.

-

Investigating the Effect of pH and Temperature

Objective: To determine the influence of pH and temperature on the rate of spontaneous HMB cyclization.

Protocol:

-

pH Dependence:

-

Perform the kinetic assay described in section 3.2 using a series of buffers with different pH values (e.g., ranging from pH 5 to 9).

-

Plot the determined rate constants as a function of pH to generate a pH-rate profile.

-

-

Temperature Dependence:

-

Conduct the kinetic assay at a constant pH but at various temperatures (e.g., 25°C, 37°C, 45°C, 55°C).

-

Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) to generate an Arrhenius plot.

-

From the slope of the Arrhenius plot (-Ea/R), calculate the activation energy (Ea) for the spontaneous cyclization reaction.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Pathway of HMB conversion.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | HMBL spontaneously transforms to URO1 [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxymethylbilane - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for Hydroxymethylbilane (HMDB0001137) [hmdb.ca]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]

- 14. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

The Isolation of Uroporphyrin I: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrin I is a tetrapyrrole molecule of significant interest in the fields of biochemistry and medicine. It is a naturally occurring, reddish-purple pigment that is a key intermediate in the biosynthesis of heme, a vital component of hemoglobin. However, in certain pathological conditions, particularly the rare genetic disorder congenital erythropoietic porphyria (CEP), also known as Günther's disease, this compound accumulates in the body, leading to severe photosensitivity and other debilitating symptoms. This guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Historical Perspective: From "Purple Urine" to Molecular Structure

The story of this compound is intrinsically linked to the history of porphyria. Early clinical observations of patients with reddish-purple urine and severe photosensitivity date back to the late 19th century. In 1874, Schultz described a case of "pemphigus leprosus" in a patient with these symptoms. Later, in 1911, Hans Günther classified the porphyrias and described the congenital form, which would come to be known as Günther's disease.

The concept of "inborn errors of metabolism," pioneered by Sir Archibald Edward Garrod, provided the theoretical framework for understanding such diseases. Garrod's work suggested that these conditions arose from the body's inability to perform specific metabolic conversions due to enzyme deficiencies.

It was the seminal work of the German chemist Hans Fischer in the early 20th century that elucidated the chemical nature of the pigments involved in porphyrias. Fischer and his colleagues undertook the monumental task of isolating, characterizing, and ultimately synthesizing various porphyrins. In 1915, Fischer studied a patient of Günther's and identified the presence of uroporphyrin and coproporphyrin in the patient's urine and feces. His groundbreaking research, for which he was awarded the Nobel Prize in Chemistry in 1930, laid the foundation for our current understanding of porphyrin chemistry and the pathophysiology of porphyrias.

Physicochemical and Spectroscopic Properties of this compound

This compound is a highly polar molecule due to its eight carboxyl groups, which makes it soluble in basic aqueous solutions (pH > 9.5) and highly acidic media (pH < 2). It is a dark red to black solid in its purified form. Like other porphyrins, it is a strongly colored compound and exhibits intense absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₈N₄O₁₆ | |

| Molecular Weight | 830.75 g/mol | |

| Appearance | Very dark red to black solid | |

| Solubility | Soluble in basic aqueous media (pH > 9.5) and highly acidic media (pH < 2) | |

| Soret Band (in HCl) | ~406 nm | |

| Q-bands (in HCl) | ~500-650 nm |

Experimental Protocols for the Isolation of this compound

The methods for isolating this compound have evolved significantly over the past century, from early, laborious extraction and crystallization techniques to modern, highly efficient chromatographic methods.

Historical Isolation Method: Ether-Acid Extraction and Crystallization (circa 1920s-1940s)

This method, based on the principles developed by Hans Fischer and his contemporaries, relies on the differential solubility of porphyrins in organic solvents and aqueous acids.

Protocol:

-

Sample Preparation: Collect a 24-hour urine sample from a patient with congenital erythropoietic porphyria. Acidify the urine to approximately pH 3.0-4.0 with glacial acetic acid.

-

Initial Extraction: In a large separatory funnel, extract the acidified urine multiple times with diethyl ether to remove the less polar coproporphyrin I. The this compound will remain in the aqueous phase.

-

Adsorption: To the remaining aqueous phase, add a slurry of talc and stir for several hours. The this compound will adsorb to the talc.

-

Elution from Talc: Filter the talc and wash it with water. Elute the this compound from the talc by washing with a dilute solution of ammonia or sodium carbonate.

-

Acidification and Precipitation: Acidify the eluate with hydrochloric acid to a concentration of approximately 5% (w/v). The this compound will precipitate out of solution.

-

Esterification: Collect the crude this compound precipitate by centrifugation. Suspend the precipitate in a solution of 5% sulfuric acid in methanol and reflux for several hours to convert the carboxylic acid groups to their methyl esters.

-

Extraction of Esters: After cooling, pour the methanolic solution into a large volume of water. Extract the this compound methyl esters into chloroform.

-

Washing and Drying: Wash the chloroform extract with water and then with a dilute sodium carbonate solution to remove any remaining acids. Dry the chloroform solution over anhydrous sodium sulfate.

-

Crystallization: Concentrate the chloroform solution by evaporation. Add methanol and allow the solution to stand. The this compound methyl ester will crystallize as fine, reddish-purple needles.

-

Hydrolysis (optional): To obtain the free acid form, the purified methyl ester can be hydrolyzed by refluxing with a strong acid, such as 25% hydrochloric acid.

Modern Isolation Method: Anion-Exchange Chromatography

This method takes advantage of the eight negatively charged carboxyl groups on the this compound molecule, allowing for its selective binding to a positively charged anion-exchange resin.

Protocol:

-

Sample Preparation: Centrifuge a urine sample to remove any sediment. Adjust the pH of the supernatant to approximately 7.5 with a suitable buffer (e.g., Tris-HCl).

-

Column Equilibration: Prepare an anion-exchange column (e.g., DEAE-cellulose or a commercial anion-exchange cartridge) by washing it with a low-salt starting buffer (e.g., 0.01 M Tris-HCl, pH 7.5).

-

Sample Loading: Apply the prepared urine sample to the equilibrated column. The this compound will bind to the resin, while neutral and positively charged molecules will pass through.

-

Washing: Wash the column with several volumes of the starting buffer to remove any non-specifically bound compounds.

-

Elution: Elute the bound this compound using a salt gradient. This can be a stepwise gradient (e.g., increasing concentrations of NaCl in the starting buffer) or a continuous gradient. This compound, with its high negative charge, will elute at a relatively high salt concentration.

-

Desalting and Concentration: The eluted fraction containing this compound can be desalted using dialysis or a desalting column. The sample can then be concentrated by lyophilization or vacuum centrifugation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

For the separation and quantification of this compound from its isomer, uroporphyrin III, reversed-phase high-performance liquid chromatography (HPLC) is the method of choice.

Protocol:

-

Sample Preparation: The sample can be a purified fraction from anion-exchange chromatography or a direct extract from a biological fluid. If necessary, the sample should be filtered through a 0.45 µm filter before injection.

-

HPLC System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, typically with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The gradient is programmed to increase the proportion of the organic solvent over time.

-

Detection: A fluorescence detector is used, as porphyrins are highly fluorescent. The excitation wavelength is typically set around 405 nm (the Soret band), and the emission is monitored at around 620 nm.

-

-

Chromatographic Run: Inject the sample onto the column and run the gradient program. The different porphyrin isomers will separate based on their polarity, with this compound and III having distinct retention times.

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to that of a known standard.

Quantitative Data

The concentration of this compound in biological fluids can vary dramatically, particularly in individuals with congenital erythropoietic porphyria.

| Biological Sample | Condition | This compound Concentration/Excretion | Reference |

| Urine | Normal | < 20 µ g/24h | |

| Urine | Congenital Erythropoietic Porphyria | 79-283 µmol/24h (predominantly this compound) | |

| Erythrocytes | Congenital Erythropoietic Porphyria | Markedly elevated levels of this compound | |

| Engineered E. coli | Bio-based production | Up to 555.3 mg/L |

Visualization of Pathways and Workflows

Heme Biosynthesis Pathway and the Formation of this compound

Caption: Heme biosynthesis pathway showing the formation of this compound in UROS deficiency.

Experimental Workflow: Historical Isolation of this compound

Caption: Workflow for the historical isolation of this compound methyl ester.

Experimental Workflow: Modern Isolation of this compound

Unveiling the Glow: A Technical Guide to the Fluorescent Properties of Uroporphyrin I

For Researchers, Scientists, and Drug Development Professionals

Uroporphyrin I, a naturally occurring porphyrin, is increasingly recognized for its significant fluorescent properties, which hold immense potential for applications in biomedical research and clinical diagnostics.[1] This technical guide provides an in-depth exploration of the core fluorescent characteristics of this compound, offering a valuable resource for professionals in drug development, diagnostics, and cellular imaging.

Core Fluorescent Properties of this compound

This compound exhibits intrinsic fluorescence, a property that allows it to absorb light at a specific wavelength and emit it at a longer wavelength. This characteristic makes it a valuable tool for various detection and imaging techniques.[1] The fluorescence of this compound is influenced by several environmental factors, including pH, ionic strength, and the solvent in which it is dissolved.[2][3][4]

Quantitative Fluorescent Data

The following table summarizes key quantitative data related to the fluorescent properties of this compound, compiled from various studies. These parameters are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Conditions | Reference |

| Excitation Maximum (Soret Band) | ~390-405 nm | Varies with solvent and pH. In acidic media, a sharp Soret band is observed. | [5] |

| Emission Maximum | ~620 nm | In erythrocytes, emission peak for uroporphyrins is observed around 620 nm. | [6] |

| Photobleaching Quantum Yield | 2.8 x 10⁻⁵ | In pH 7.4 phosphate buffer in air. | [7] |

| Optimal Ionic Strength for Fluorescence | 0.1 mol/L | In aqueous solution. | [2][3][4] |

Note: The exact excitation and emission maxima of this compound can shift depending on the specific experimental conditions. It is recommended to determine the optimal spectral settings for each application.

Factors Influencing Fluorescence

The fluorescence intensity and spectral characteristics of this compound are highly sensitive to its immediate environment. Understanding these factors is critical for accurate and reproducible measurements.

-

pH: The fluorescence of this compound is pH-dependent, with minimal fluorescence observed near pH 7-7.5 for the main excitation peak and emission bands alpha and beta.[2][3][4] In highly acidic media (pH < 2) and basic aqueous media (pH > 9.5), this compound is soluble, which can influence its fluorescent behavior.[1] However, degradation may occur in highly acidic solutions.[1]

-

Ionic Strength: The fluorescence intensity of this compound reaches a sharp maximum at an ionic strength of 0.1 mol/L.[2][3][4]

-

Solvents: The choice of solvent significantly impacts fluorescence. For instance, an organic mixture of ethyl acetate and acetic acid, commonly used for porphyrin extraction, markedly diminishes the fluorescence of this compound compared to its fluorescence in an aqueous acidic solvent.[2][3]

-

Photobleaching: this compound is susceptible to photobleaching, which is the light-induced destruction of the fluorophore. The initial quantum yield of photobleaching is relatively slow.[7] However, the rate can be influenced by the presence of other molecules. For example, furfuryl alcohol can increase the photobleaching yield more than 5-fold.[7] Interestingly, photobleaching is less pronounced for the more hydrophilic uroporphyrin compared to more hydrophobic dyes.[8]

Experimental Protocols

Accurate measurement of this compound fluorescence requires carefully designed experimental protocols. Below are generalized methodologies for key experiments.

Measurement of Fluorescence Spectra

A standard spectrofluorometer is used to measure the excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable solvent, such as a basic aqueous solution (pH > 9.5) or a highly acidic solution (pH < 2), paying attention to potential degradation in strong acids.[1] The concentration should be optimized to avoid inner filter effects.

-

Excitation Spectrum Measurement: Set the emission monochromator to the wavelength of maximum emission (around 620 nm) and scan a range of excitation wavelengths (e.g., 350-450 nm) to determine the peak excitation.

-

Emission Spectrum Measurement: Set the excitation monochromator to the wavelength of maximum excitation (around 405 nm) and scan a range of emission wavelengths (e.g., 550-700 nm) to determine the peak emission.

-

Data Analysis: The resulting spectra will show the characteristic excitation and emission profiles of this compound under the specific experimental conditions. It is crucial to subtract the autofluorescence background of control samples.[5]

Quantification of this compound

Fluorescence intensity can be used to quantify the concentration of this compound.

Methodology:

-

Standard Curve Generation: Prepare a series of this compound solutions of known concentrations in the same buffer and solvent as the unknown samples.

-

Fluorescence Measurement: Measure the fluorescence intensity of each standard and the unknown samples at the optimal excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. The concentration of the unknown samples can then be determined by interpolating their fluorescence intensity on the standard curve.

Signaling Pathway and Experimental Workflow

This compound is a key molecule in the heme biosynthesis pathway. Its accumulation is an indicator of certain metabolic disorders known as porphyrias.[1][9]

Heme Biosynthesis Pathway

The following diagram illustrates the position of this compound within the heme biosynthesis pathway. In certain enzymatic deficiencies, the precursor hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, which is then oxidized to this compound.[1][10]

Caption: Simplified heme biosynthesis pathway highlighting the formation of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The fluorescent properties of this compound make it a powerful tool in various scientific disciplines. A thorough understanding of its photophysical characteristics and the factors that influence them is paramount for its effective utilization. This guide provides a foundational understanding for researchers and professionals, enabling them to harness the full potential of this compound fluorescence in their work. Further research into its interactions with metal ions and its role in oxidative processes will continue to expand its applications in understanding cellular damage and disease mechanisms.[1]

References

- 1. This compound | Porphyria Research [frontierspecialtychemicals.com]

- 2. Factors influencing fluorescence spectra of free porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competition between photobleaching and fluorescence increase of photosensitizing porphyrins and tetrasulphonated chloroaluminiumphthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000936) [hmdb.ca]

- 10. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

Uroporphyrin I: Interactions with Metal Ions and the Induction of Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Uroporphyrin I is a naturally occurring tetrapyrrole that plays a significant role in the pathophysiology of certain genetic disorders, notably congenital erythropoietic porphyria. As a potent photosensitizer, its accumulation leads to severe cutaneous photosensitivity driven by oxidative stress. This technical guide provides a detailed examination of the core mechanisms governing the interaction of this compound with various metal ions and its subsequent role in generating reactive oxygen species (ROS). We present quantitative data on metalloporphyrin stability, detailed experimental protocols for key analytical procedures, and visual diagrams of the critical biochemical and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development investigating porphyrin-related diseases and photodynamic therapeutic strategies.

Introduction to this compound

This compound is one of two isomers (the other being uroporphyrin III) formed during the biosynthesis of heme. It is characterized by a macrocyclic ring of four pyrrole units linked by methene bridges, with four acetic acid and four propionic acid side chains. Under normal physiological conditions, the heme synthesis pathway primarily produces the type III isomer. However, genetic deficiencies in the enzyme uroporphyrinogen III synthase lead to the non-enzymatic cyclization of hydroxymethylbilane, resulting in the accumulation of uroporphyrinogen I, which is then oxidized to this compound.

The clinical significance of this compound stems from its potent photosensitizing properties. Upon absorption of light, particularly in the Soret band region (~400 nm), it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This process is the primary driver of the oxidative stress that causes severe tissue damage in sun-exposed areas of the skin in patients with certain porphyrias. The interaction of this compound with metal ions can significantly modulate its stability, solubility, and photophysical properties, thereby influencing its capacity to induce oxidative stress.

Interaction and Coordination with Metal Ions

The central cavity of the porphyrin ring, defined by four nitrogen atoms, can chelate a wide variety of metal ions. This process, known as metalation, alters the electronic structure, symmetry, and photophysical properties of the porphyrin. The stability of the resulting metalloporphyrin complex is a critical factor in its biological behavior.

Quantitative Data: Stability of Metalloporphyrin Complexes

The stability of a metal-porphyrin complex is quantified by its formation constant (K) or stability constant (β), often expressed in logarithmic form (log K or log β).[1] High stability constants indicate a strong interaction and a thermodynamically stable complex. While extensive data specifically for this compound is scarce in the literature, data from the structurally similar and well-studied water-soluble porphyrin, meso-tetra(p-sulphonatophenyl)porphyrin (H₂TPPS⁴⁻), provides a valuable proxy for understanding these interactions. The stability generally follows the trend of the Irving-Williams series.[2]

| Metal Ion | Log β (Overall Stability Constant) | Method | Comments |

| Cu²⁺ | 38.1 | Potentiometry, Spectrophotometry | Extremely stable, kinetically inert complex.[3] |

| Zn²⁺ | 34.6 | Potentiometry, Spectrophotometry | Stable, but more kinetically labile than Cu²⁺ complex.[3] |

| Fe³⁺ | ~35 (Estimated) | Spectrophotometry | Stability is highly dependent on axial ligands and pH.[4] |

| Mn³⁺ | ~38 (Estimated) | Spectrophotometry | Forms a stable complex, often studied in catalysis.[4] |

| Cd²⁺ | < 30 (Estimated) | Spectrophotometry | Forms a labile, out-of-plane complex due to its large ionic radius.[4][5] |

| Pb²⁺ | < 30 (Estimated) | Spectrophotometry | Forms a labile, out-of-plane complex.[5] |

| Disclaimer: The data presented are for meso-tetra(p-sulphonatophenyl)porphyrin (H₂TPPS⁴⁻) as a representative water-soluble porphyrin. The absolute values for this compound may differ, but the relative stability trends are expected to be similar. |

Experimental Protocol: Determination of Metal-Porphyrin Stability Constants by UV-Vis Spectrophotometric Titration

This protocol describes a standard method for determining the stoichiometry and stability constant of a metal-uroporphyrin I complex. The principle relies on monitoring changes in the porphyrin's absorption spectrum, particularly the intense Soret band, upon titration with a metal ion solution.

Materials and Reagents:

-

This compound standard solution (e.g., 10 µM in a buffered aqueous solution, pH 7.4)

-

Stock solution of the metal salt of interest (e.g., 1 mM CuSO₄, ZnCl₂, etc.) in deionized water

-

Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)

-

High-precision micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Instrument Setup: Calibrate the spectrophotometer using the buffer solution as a blank.

-

Initial Spectrum: Record the absorption spectrum of the this compound solution (typically 350-700 nm) in a quartz cuvette. Note the wavelength (λ_max) and absorbance of the Soret band.

-

Titration: Add a small, precise aliquot of the metal ion stock solution to the cuvette. Mix gently by inverting the cuvette several times.

-

Equilibration and Measurement: Allow the solution to equilibrate for a set time (e.g., 2-5 minutes). Record the full absorption spectrum. The Soret band of the free porphyrin will decrease, while a new, often red-shifted, Soret band corresponding to the metalloporphyrin will appear and increase.

-

Repeat: Continue adding aliquots of the metal ion solution, recording the spectrum after each addition, until no further significant spectral changes are observed. This indicates the reaction is complete.

-

Data Analysis: Plot the absorbance at the λ_max of the metalloporphyrin against the molar ratio of [Metal]/[Porphyrin]. The inflection point of the resulting curve indicates the stoichiometry of the complex (typically 1:1). The stability constant (K) can be calculated using various methods, such as the Benesi-Hildebrand method, by analyzing the absorbance changes at different concentrations.

Visualization: Experimental Workflow for Spectrophotometric Titration

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Stability constants of metalloporphyrins. A study of the protonation, deprotonation, and formation of copper(II) and zinc(II) complexes of meso-tetra-(p-sulphonatophenyl)porphyrin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Uroporphyrin I Overproduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrin I overproduction is the hallmark of a group of rare genetic disorders known as the porphyrias, most notably Congenital Erythropoietic Porphyria (CEP), or Gunther's disease. This debilitating condition arises from the accumulation of non-functional, photoreactive this compound and its derivatives, leading to severe photosensitivity, hemolytic anemia, and other systemic complications. This technical guide provides an in-depth exploration of the genetic underpinnings of this compound overproduction, focusing on the molecular pathology, diagnostic methodologies, and the experimental basis for current and future therapeutic strategies.

Introduction: The Heme Synthesis Pathway and the Role of Uroporphyrinogen III Synthase

Heme, an iron-containing porphyrin, is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, and cytochromes. Its biosynthesis is a highly regulated, eight-step enzymatic pathway. A critical juncture in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic uroporphyrinogen III, a reaction catalyzed by the enzyme uroporphyrinogen III synthase (UROS). In the absence or severe deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I. This molecule is then oxidized to this compound, the primary culprit in the pathophysiology of CEP.[1][2][3]

The Genetic Landscape of this compound Overproduction

The overproduction of this compound is predominantly linked to mutations in two key genes: UROS and GATA1.

UROS Gene Mutations: The Primary Cause of Congenital Erythropoietic Porphyria

Congenital Erythropoietic Porphyria is an autosomal recessive disorder caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3.[4][5][6] To date, over 35 mutations have been identified in the UROS gene, the majority being missense mutations that lead to a significant reduction in the stability and/or catalytic activity of the UROS enzyme.[7][8] The severity of the clinical phenotype in CEP directly correlates with the residual activity of the UROS enzyme.[4]

Table 1: Genotype-Phenotype Correlation in Congenital Erythropoietic Porphyria due to UROS Mutations

| Genotype | Residual UROS Activity | Clinical Phenotype | References |